2-{[(Tert-butoxy)carbonyl]amino}-2-(oxepan-4-yl)acetic acid
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Overview
Description
2-{[(Tert-butoxy)carbonyl]amino}-2-(oxepan-4-yl)acetic acid is an organic compound with the molecular formula C13H23NO5. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an oxepane ring, and an acetic acid moiety. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-2-(oxepan-4-yl)acetic acid typically involves the condensation of oxepane derivatives with tert-butoxycarbonyl-protected amino acids. One common method includes the reaction of oxepan-4-ylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{[(Tert-butoxy)carbonyl]amino}-2-(oxepan-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxepane derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions
Major Products Formed
The major products formed from these reactions include various oxepane derivatives, amine derivatives, and substituted acetic acid derivatives .
Scientific Research Applications
2-{[(Tert-butoxy)carbonyl]amino}-2-(oxepan-4-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and peptide synthesis.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for potential therapeutic applications, including drug design and development.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-2-(oxepan-4-yl)acetic acid involves its interaction with specific molecular targets. The Boc-protecting group can be selectively removed under acidic conditions, revealing the free amine group, which can then participate in various biochemical pathways. The oxepane ring provides structural stability and can interact with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(Tert-butoxy)carbonyl]amino}pyridin-4-ylacetic acid
- ®-2-[(Tert-butoxycarbonyl)amino]-2-(1-methyl-1H-pyrazol-4-yl)acetic acid
- (S)-2-[(Tert-butoxycarbonyl)amino]-5-[(2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino]pentanoic acid
Uniqueness
2-{[(Tert-butoxy)carbonyl]amino}-2-(oxepan-4-yl)acetic acid is unique due to the presence of the oxepane ring, which imparts distinct chemical and physical properties compared to other Boc-protected amino acids. This structural feature enhances its stability and reactivity in various chemical and biological applications .
Properties
Molecular Formula |
C13H23NO5 |
---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxepan-4-yl)acetic acid |
InChI |
InChI=1S/C13H23NO5/c1-13(2,3)19-12(17)14-10(11(15)16)9-5-4-7-18-8-6-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16) |
InChI Key |
UCMMVAWGNPLHTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CCCOCC1)C(=O)O |
Origin of Product |
United States |
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